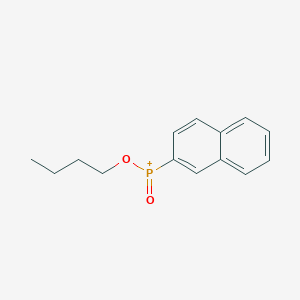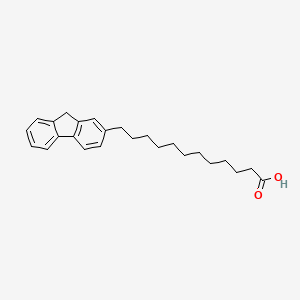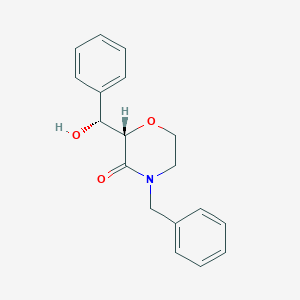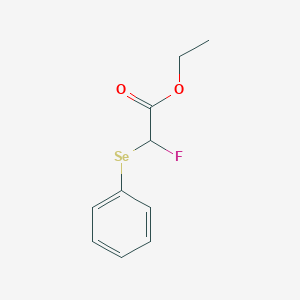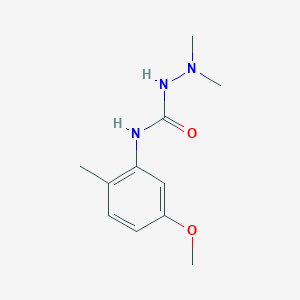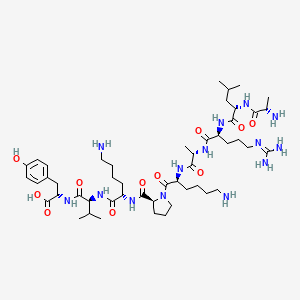![molecular formula C6H7Br3ClNO2 B12541757 Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]- CAS No. 666200-91-5](/img/structure/B12541757.png)
Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-: is an organic compound with a complex structure that includes a propanoyl chloride group and a tribromoacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]- typically involves the reaction of 2-methylpropanoyl chloride with tribromoacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-methylpropanoyl chloride+tribromoacetic acid→Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The tribromoacetyl group can be reduced to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of corresponding alcohols or amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of various complex organic molecules.
Reagent in Organic Reactions: Employed as a reagent in organic synthesis for introducing the propanoyl group.
Biology:
Biochemical Studies: Utilized in biochemical studies to modify proteins and peptides.
Medicine:
Pharmaceutical Research: Investigated for potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry:
Chemical Manufacturing: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]- involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The tribromoacetyl group can also participate in reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
- Propanoyl chloride
- 2-methylpropanoyl chloride
- Tribromoacetic acid
Comparison:
- Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]- is unique due to the presence of both the propanoyl chloride and tribromoacetyl groups, which impart distinct reactivity and properties.
- Compared to propanoyl chloride , it has additional functional groups that enhance its versatility in chemical reactions.
- 2-methylpropanoyl chloride lacks the tribromoacetyl group, making it less reactive in certain contexts.
- Tribromoacetic acid does not have the propanoyl chloride group, limiting its applications compared to the compound .
This detailed article provides a comprehensive overview of propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
666200-91-5 |
|---|---|
Fórmula molecular |
C6H7Br3ClNO2 |
Peso molecular |
400.29 g/mol |
Nombre IUPAC |
2-methyl-2-[(2,2,2-tribromoacetyl)amino]propanoyl chloride |
InChI |
InChI=1S/C6H7Br3ClNO2/c1-5(2,3(10)12)11-4(13)6(7,8)9/h1-2H3,(H,11,13) |
Clave InChI |
XDUASIKXFIJFCR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)Cl)NC(=O)C(Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate](/img/structure/B12541675.png)
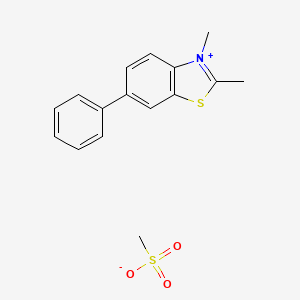
![2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B12541680.png)
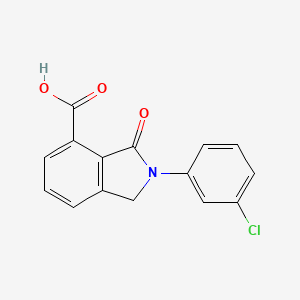
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo-](/img/structure/B12541687.png)
![11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid](/img/structure/B12541696.png)
![Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)-](/img/structure/B12541705.png)
